molecular formula C12H16Cl2N2O B8035244 3-Chloro-N-(piperidin-3-yl)benzamide hydrochloride

3-Chloro-N-(piperidin-3-yl)benzamide hydrochloride

Cat. No.: B8035244
M. Wt: 275.17 g/mol
InChI Key: VWSNXPLIKWETBS-UHFFFAOYSA-N
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Description

3-Chloro-N-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group at the third position and a piperidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(piperidin-3-yl)benzamide hydrochloride typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with piperidine to form 3-chloro-N-(piperidin-3-yl)benzamide.

    Hydrochloride Formation: The free base of 3-chloro-N-(piperidin-3-yl)benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(piperidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced derivatives of the benzamide core.

    Hydrolysis: 3-chlorobenzoic acid and piperidine.

Scientific Research Applications

3-Chloro-N-(piperidin-3-yl)benzamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Pharmacology: The compound is studied for its potential effects on various biological targets.

    Chemical Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and piperidin-3-yl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(piperidin-4-yl)benzamide: Similar structure but with the piperidine ring attached at a different position.

    3-Chloro-N-(piperidin-2-yl)benzamide: Another positional isomer.

    N-(piperidin-3-yl)benzamide: Lacks the chloro substituent.

Uniqueness

3-Chloro-N-(piperidin-3-yl)benzamide hydrochloride is unique due to the specific positioning of the chloro and piperidin-3-yl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-piperidin-3-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.ClH/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSNXPLIKWETBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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